REACTION_CXSMILES
|
O(Cl)[Cl:2].[P+5].[CH3:5][C:6]1[CH:7]=[C:8]([N:13]2[C:17]3[N:18]=[CH:19][NH:20][C:21](=O)[C:16]=3[CH:15]=[N:14]2)[CH:9]=[C:10]([CH3:12])[CH:11]=1>C(Cl)(Cl)Cl>[Cl:2][C:21]1[N:20]=[CH:19][N:18]=[C:17]2[N:13]([C:8]3[CH:7]=[C:6]([CH3:5])[CH:11]=[C:10]([CH3:12])[CH:9]=3)[N:14]=[CH:15][C:16]=12 |f:0.1|
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Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[P+5]
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Name
|
4
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Quantity
|
2 L
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)N1N=CC2=C1N=CNC2=O
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Name
|
4
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Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
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106.5 (± 1.5) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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connected to a mechanical stirrer
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Type
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ADDITION
|
Details
|
78) was charged
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Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was raised
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8-9 hour's
|
Duration
|
8.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 30-45 min
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
connect to a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
TEMPERATURE
|
Details
|
at maintaining the mass temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 0-10° C. for 30-45 min
|
Duration
|
37.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
Mass temperature was raised to 25-30° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 30-45 min
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
for 20-30 min
|
Duration
|
25 (± 5) min
|
Type
|
CUSTOM
|
Details
|
Separated the bottom organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
upto obtaining the moisture content
|
Type
|
ADDITION
|
Details
|
15.0 g of carbon was charged
|
Type
|
TEMPERATURE
|
Details
|
Mass temperature was raised to 45-50° C
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 45-50° C. for 30-45 min
|
Duration
|
37.5 (± 7.5) min
|
Type
|
FILTRATION
|
Details
|
Carbon and sodium sulphate was filtered through hyflow bed and bed
|
Type
|
WASH
|
Details
|
was washed with 300.0 ml of chloroform
|
Type
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CUSTOM
|
Details
|
Filtrate was collected into a flask
|
Type
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DISTILLATION
|
Details
|
Chloroform was distilled completely under vacuum at mass temperature not
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Type
|
CUSTOM
|
Details
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crossing 60° C
|
Type
|
CUSTOM
|
Details
|
Finally applied high vacuum to complete remove the traces of chloroform at mass temperature not
|
Type
|
CUSTOM
|
Details
|
crossing 60° C
|
Type
|
TEMPERATURE
|
Details
|
Mass temperature was cooled to 25-30° C.
|
Type
|
ADDITION
|
Details
|
250.0 ml of isopropyl ether was charged
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 45-60 min
|
Duration
|
52.5 (± 7.5) min
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with 50.0 ml of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
Compound was dried under vacuum at 55-60° C
|
Type
|
CUSTOM
|
Details
|
Dry weight of the compound
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=CC(=CC(=C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |